An In-depth Technical Guide to Sodium p-Chlorobenzoate
An In-depth Technical Guide to Sodium p-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a chemical compound with established applications as a preservative and as a versatile intermediate in organic synthesis. Its utility in the pharmaceutical and chemical industries stems from its antimicrobial properties and its reactivity as a building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of sodium p-chlorobenzoate, tailored for a scientific audience.
Chemical and Physical Properties
Sodium p-chlorobenzoate is a white crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Sodium p-Chlorobenzoate
| Property | Value | References |
| Molecular Formula | C₇H₄ClNaO₂ | [2][3] |
| Molecular Weight | 178.55 g/mol | [1][3] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 243 °C | [3] |
| Boiling Point | 287.2 °C | [3] |
| Solubility | Freely soluble in water. | [5] |
| CAS Number | 3686-66-6 | [2][3] |
Synthesis of Sodium p-Chlorobenzoate
Sodium p-chlorobenzoate is typically synthesized through two primary methods: the neutralization of p-chlorobenzoic acid and the hydrolysis of a p-chlorobenzoate ester.
Experimental Protocol: Neutralization of p-Chlorobenzoic Acid
This method involves the reaction of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).
Materials:
-
p-Chlorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (B145695) (for recrystallization, optional)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a beaker, dissolve a known quantity of p-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.
-
Slowly add a stoichiometric amount of a standardized sodium hydroxide solution to the p-chlorobenzoic acid solution while stirring continuously.
-
Monitor the pH of the solution. The reaction is complete when the pH reaches a neutral or slightly basic range (pH 7-8).
-
If the resulting solution is colored or contains impurities, it can be treated with activated charcoal and then filtered.
-
Concentrate the solution by heating to evaporate some of the water.
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the white crystals of sodium p-chlorobenzoate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of sodium p-chlorobenzoate via neutralization.
Experimental Protocol: Hydrolysis of Methyl 4-Chlorobenzoate (B1228818)
This alternative synthesis route involves the hydrolysis of an ester, such as methyl 4-chlorobenzoate, using a sodium base.
Materials:
-
Methyl 4-chlorobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (B129727) or Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 4-chlorobenzoate in methanol or ethanol.
-
Add a stoichiometric excess of sodium hydroxide solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid residue is sodium p-chlorobenzoate. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Methods
The purity and concentration of sodium p-chlorobenzoate can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of sodium p-chlorobenzoate and its parent acid.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The exact composition may need to be optimized depending on the specific column and instrument.
-
Detection: UV detection at a wavelength of approximately 234-240 nm is suitable for p-chlorobenzoic acid.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS can be utilized.[6] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for very low detection limits.[6]
Applications in Research and Development
Sodium p-chlorobenzoate serves as a valuable tool in various research and development settings.
-
Preservative: Its antimicrobial properties make it effective in preventing the growth of molds and some bacteria in various formulations.[4]
-
Organic Synthesis: It is a key starting material for the synthesis of more complex molecules, including potential drug candidates and other specialty chemicals.[4]
-
Enzyme Inhibition Studies: Benzoate (B1203000) derivatives can act as enzyme inhibitors, and sodium p-chlorobenzoate can be used to study enzyme kinetics and mechanisms of inhibition.
Mechanism of Action as a Preservative
The antimicrobial action of sodium p-chlorobenzoate is similar to that of other weak acid preservatives like sodium benzoate. The efficacy is pH-dependent, being more active in acidic conditions. The undissociated form of the acid, p-chlorobenzoic acid, is lipid-soluble and can readily diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and the p-chlorobenzoate anion. This process leads to the acidification of the cytoplasm and the disruption of cellular processes.
The proposed mechanisms of antimicrobial action include:
-
Disruption of pH Homeostasis: The cell expends energy to pump out the excess protons, leading to a depletion of ATP.
-
Inhibition of Metabolic Enzymes: The p-chlorobenzoate anion can inhibit the function of essential enzymes involved in metabolism.
-
Alteration of Cell Membrane Permeability: The accumulation of the anion inside the cell can disrupt membrane potential and transport processes.[7]
Caption: Generalized mechanism of antimicrobial action for benzoate preservatives.
Toxicological Profile
The toxicological data for sodium p-chlorobenzoate is limited. The acute toxicity is considered to be low.
Table 2: Toxicological Data for Sodium p-Chlorobenzoate and p-Chlorobenzoic Acid
| Parameter | Species | Route | Value | References |
| LD₅₀ (Sodium p-chlorobenzoate) | Rat | Intravenous | 838 mg/kg | [8] |
| NOAEL (p-Chlorobenzoic acid) | Rat | Oral (diet) | 26 mg/day (5 months) | [9] |
Conclusion
Sodium p-chlorobenzoate is a compound with well-defined chemical and physical properties and established synthetic routes. Its primary applications lie in its function as a preservative and as an intermediate in organic synthesis. While its antimicrobial mechanism is understood in the general context of weak acid preservatives, further research is needed to elucidate its specific interactions with mammalian cellular systems and to establish a more comprehensive toxicological profile. This guide provides a foundational understanding of sodium p-chlorobenzoate for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Sodium 4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. p-Chlorobenzoic Acid [drugfuture.com]
- 6. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 8. sodium,4-chlorobenzoate | CAS#:3686-66-6 | Chemsrc [chemsrc.com]
- 9. HEAST Summary [rais.ornl.gov]
- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium p-chlorobenzoate | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]
